molecular formula C5H10O B074980 2-Isopropyloxirane CAS No. 1438-14-8

2-Isopropyloxirane

Cat. No. B074980
CAS RN: 1438-14-8
M. Wt: 86.13 g/mol
InChI Key: REYZXWIIUPKFTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Isopropyloxirane involves cationic oligomerization, which is explored through the structures of isopropyloxirane (IO) oligomer prepared with a cationic initiator. This process, investigated via 13C NMR spectroscopy, demonstrates non-rearranged polymeric structural units, highlighting the role of the bridged propagating oxonium ion intermediate in cationic oligomerization (Haubenstock, Swanson, & Lutz, 1988).

Molecular Structure Analysis

The molecular structure of 2-Isopropyloxirane and related compounds is characterized through various spectroscopic methods. For example, the characterization of isopropylamine borane via chemical analysis, IR spectroscopy, and differential thermal analysis offers insights into its synthesis conditions and optimized reactions (Myakishev, Il’inchik, & Volkov, 2012).

Chemical Reactions and Properties

2-Isopropyloxirane participates in diverse chemical reactions, such as the Rhodium(III)-catalyzed redox-neutral C-H activation/annulation with alkynyloxiranes, leading to the synthesis of functionalized 2,3-dihydrobenzofurans. This process underscores the compound's role in facilitating efficient synthesis with a broad substrate scope and the potential for creating complex molecules (Li, Shi, Tang, He, & Xu, 2018).

Physical Properties Analysis

The physical properties of 2-Isopropyloxirane derivatives, such as isopropyl TTF semisquarates, are examined through their solvatochromism effect in solution and electrical conductivity in solid state. These findings indicate a small electrical charge redistribution from the TTF-centered HOMO to the semisquarate-centered LUMO, which explains the observed behaviors (Miyazaki & Enoki, 2009).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Isopropyloxirane reveal its application in manganese- and borane-mediated synthesis of isobenzofuranones from aromatic esters and oxiranes. This reaction proceeds at aromatic, heteroaromatic, and olefinic C-H bonds with high functional group tolerance, showcasing the compound's versatility and the significant role of triphenylborane in promoting the annulation reaction (Sueki, Wang, & Kuninobu, 2016).

Scientific Research Applications

  • Oligomerization and Polymer Structure : IO oligomers prepared with a cationic initiator and poly-IO prepared by coordination polymerization were investigated, revealing non-rearranged polymeric structural units. This relates to the nature of the bridged propagating oxonium ion intermediate in the cationic oligomerization (Haubenstock, Swanson, & Lutz, 1988).

  • Genotoxicity Study : A study on 2-Methylpropene (isobutene), which is metabolized to its epoxide, 2,2-dimethyloxirane, highlighted its weak mutagenicity and potential genotoxicity in vivo, indicating the relevance of studying similar compounds like IO in toxicological contexts (Leutbecher, Cornet, Regier, & Bolt, 2009).

  • Regioselective Oxidation : Non-symmetric sec,sec 1,2-diols and their O-isopropylidene derivatives undergo regioselective oxidation by dimethyldioxirane depending on the electronic effects of the substituents, supporting views about the concerted O-insertion mechanism via a polar transition state (Bovicelli, Sanetti, & Lupattelli, 1996).

  • Friedel-Crafts Reaction and Stereochemistry : The Friedel-Crafts reaction of toluene and anisole with 2-methyloxirane and 2,3-dimethyloxiranes showed inter- and intramolecular selectivities and inversion configurations of the epoxide carbons, explained by a mechanism of the SN2 type (Inoue, Chano, Itoh, Sugita, & Ichikawa, 1980).

  • Environmental Presence : A study on the occurrence of preservatives and antimicrobials in Japanese rivers detected chemicals widely used in cosmetics, among which is isopropylmethylphenol, related to IO. This indicates the environmental presence and potential impact of such compounds (Kimura et al., 2014).

  • Catalytic Transformation : The transformation of cis- and trans-2,3-dimethyloxiranes on a Pd/SiO2 catalyst, leading to the formation of 2-butanone and 2-butanol, was studied, revealing different mechanisms for the transformation of the two stereoisomers (Fási, Notheisz, & Bartók, 1997).

Safety And Hazards

2-Isopropyloxirane is highly flammable and irritating to eyes, respiratory system, and skin . It should be kept away from sources of ignition and vapors should not be inhaled . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-propan-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYZXWIIUPKFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892512
Record name 1,2-Epoxy-3-methylbutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Epoxy-3-methylbutane

CAS RN

1438-14-8
Record name 2-(1-Methylethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Epoxy-3-methylbutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Epoxy-3-methylbutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-epoxy-3-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
IA Fallis, LJ Farrugia, NM Macdonald… - Journal of the Chemical …, 1993 - pubs.rsc.org
… was cyclised to (2R)-2-isopropyloxirane using aqueous potassium hydroxide. The oxirane … Exposure to even low concentrations of (2R)-2-isopropyloxirane may cause drowsiness and …
Number of citations: 41 pubs.rsc.org
Z Liu, H Tan, K Chen, Y Chen, W Zhang… - Organic & …, 2019 - pubs.rsc.org
… 3′) were either missing or obscure at high temperature (see the ESI†), which was caused by the rapid rotation and configuration transformation of the propionyl and 2-isopropyloxirane …
Number of citations: 14 pubs.rsc.org
J Yang, B Wu, L Hu - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… To validate our assumption, we commenced our investigation by selecting (S)-2-isopropyloxirane 1 a, which was readily prepared from D-valine, 6 as model substrate to attempt the …
Number of citations: 3 onlinelibrary.wiley.com
RR Baldwin, GR Drewery, RW Walker - Journal of the Chemical …, 1986 - pubs.rsc.org
… Propene, 3-methylbut-1-ene (3MBlE), 23DMBlE (a minor amount) and the conjugate 0-heterocyclic compounds 223TMO (the major part), 2-methyl2-isopropyloxirane and 2,3-…
Number of citations: 14 pubs.rsc.org
A Siegmund, D Retz, N Xi, C Dominguez, R Bürli… - Synlett, 2008 - thieme-connect.com
… This was demonstrated by the high optical purities (>95% ee) obtained from the reactions of (R)- and (S)-2-isopropyloxirane (8b,c). For geminal disubstituted epoxides, prolonged …
Number of citations: 5 www.thieme-connect.com
Y Kawamura, D Hotta, A Kanazawa, S Aoshima - Macromolecules, 2021 - ACS Publications
The kinds of alkyl substituents and the number of substituents were demonstrated to affect the reactivity of oxiranes in the cationic copolymerization with alkyl vinyl ethers. A series of di-, …
Number of citations: 1 pubs.acs.org
S Slagman, WD Fessner - Chemical Society Reviews, 2021 - pubs.rsc.org
… Complete hydrolysis of racemic 2-isopropyloxirane (236) was achieved with a Sphingomonas sp. HXN-200 epoxide hydrolase. Subsequent oxidation of the resulting (R)- and (S)-237 …
Number of citations: 31 pubs.rsc.org
ZY Al Subeh, HA Raja, JE Burdette, JO Falkinham III… - Phytochemistry, 2021 - Elsevier
… Therefore, compound 2 differed from 1 by having a 2-isopropyloxirane side chain attached to C-10b instead of the 1,1-dimethyl-2-propenyl group. The NOESY spectrum of 2 suggested …
Number of citations: 5 www.sciencedirect.com
H Bönnemann, W Nunez, DMM Rohe - Helvetica Chimica Acta, 1983 - Wiley Online Library
Acetylacetonatorhodiumolefin systems, allylrhodium complexes, or (Ph 3 P) 3 RhCl catalyzed the conversion of alkenes and molecular oxygen to carbonyl compounds via CC‐bond …
Number of citations: 38 onlinelibrary.wiley.com
A Plazinska, K Pajak, E Rutkowska, L Jimenez… - Bioorganic & medicinal …, 2014 - Elsevier
The β 2 -adrenergic receptor (β 2 -AR) agonist [ 3 H]-(R,R′)-methoxyfenoterol was employed as the marker ligand in displacement studies measuring the binding affinities (K i values) …
Number of citations: 18 www.sciencedirect.com

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